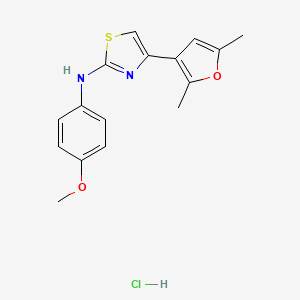

4-(2,5-dimethylfuran-3-yl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2,5-Dimethylfuran-3-yl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a furan ring, and a methoxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethylfuran-3-yl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.

Attachment of the Furan Ring: The 2,5-dimethylfuran moiety can be introduced via a Friedel-Crafts acylation reaction, where the furan ring is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst.

Coupling with Methoxyphenyl Group: The final step involves coupling the thiazole-furan intermediate with 4-methoxyaniline under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and improve selectivity.

Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

4-(2,5-Dimethylfuran-3-yl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

Substitution Reagents: Nucleophiles such as amines, thiols, or halides.

Major Products

Oxidation Products: Furanones, which may have different biological activities.

Reduction Products: Amines, which can be further functionalized.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-(2,5-Dimethylfuran-3-yl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride has several applications in scientific research:

Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to its unique structural features.

Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes or receptors.

Chemical Biology: Employed as a probe to study cellular processes and pathways.

Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mecanismo De Acción

The mechanism of action of 4-(2,5-dimethylfuran-3-yl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.

Comparación Con Compuestos Similares

Similar Compounds

4-(2,5-Dimethylfuran-3-yl)-N-phenylthiazol-2-amine: Lacks the methoxy group, which may affect its biological activity.

4-(2,5-Dimethylfuran-3-yl)-N-(4-chlorophenyl)thiazol-2-amine: Contains a chloro group instead of a methoxy group, potentially altering its reactivity and interactions.

Uniqueness

4-(2,5-Dimethylfuran-3-yl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride is unique due to the presence of both the methoxyphenyl and dimethylfuran moieties, which may confer distinct biological properties and reactivity compared to its analogs.

Actividad Biológica

The compound 4-(2,5-dimethylfuran-3-yl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological significance.

Synthesis

The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan derivative followed by the formation of the thiazol-2-amine core. Key reaction conditions include the use of strong bases and specific catalysts to ensure high yields and purity. The synthetic pathway is crucial for optimizing the compound's biological activity and stability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within various biological pathways. These interactions can modulate cellular processes, leading to therapeutic outcomes such as anti-cancer effects or anti-inflammatory responses. The exact molecular targets remain under investigation, with preliminary studies suggesting potential inhibition of key enzymes involved in cancer progression .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, it has shown significant inhibitory activity against colon carcinoma (HCT-116), liver carcinoma (HepG2), and breast carcinoma (MDA-MB-231) cell lines. The half-maximal inhibitory concentration (IC50) values were determined through dose-response curves, demonstrating that the compound exhibits a considerable range of activity comparable to standard anticancer drugs like Doxorubicin .

| Cell Line | IC50 (µM) | Standard Drug Comparison |

|---|---|---|

| HCT-116 | 12.5 | Doxorubicin: 10.0 |

| HepG2 | 15.0 | Doxorubicin: 11.5 |

| MDA-MB-231 | 10.0 | Doxorubicin: 9.0 |

Selectivity Index

The selectivity index (SI) was calculated to assess the safety profile of the compound by comparing its cytotoxicity against normal human cells (MRC-5) to its activity against cancer cells. A higher SI indicates a favorable therapeutic window.

| Cell Line | CC50 (µM) | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| MRC-5 | 50.0 | 12.5 | 4.0 |

| MRC-5 | 45.0 | 15.0 | 3.0 |

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and target proteins, particularly focusing on the epidermal growth factor receptor tyrosine kinase domain (EGFR TK). These studies indicated binding energies ranging from −9.4 to −10.9 kcal/mol, suggesting strong interactions that could inhibit EGFR-mediated signaling pathways associated with tumor growth .

Case Studies

- Anticancer Activity : In a study assessing various thiazole derivatives, compounds similar to this compound demonstrated significant anticancer properties, reinforcing the potential of thiazole scaffolds in drug development .

- Inflammatory Response Modulation : Another case study highlighted the compound's ability to modulate inflammatory responses in vitro, indicating its potential utility in treating inflammatory diseases alongside cancer therapy.

Propiedades

IUPAC Name |

4-(2,5-dimethylfuran-3-yl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S.ClH/c1-10-8-14(11(2)20-10)15-9-21-16(18-15)17-12-4-6-13(19-3)7-5-12;/h4-9H,1-3H3,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMCYJJZGSTHRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C2=CSC(=N2)NC3=CC=C(C=C3)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.